4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione
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Overview
Description
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione is a chemical compound with the molecular formula C7H15NO2S. It is also known by its IUPAC name, 4-amino-2,2-dimethyltetrahydro-2H-thiopyran 1,1-dioxide hydrochloride
Preparation Methods
The synthesis of 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylthiopyran with an amine source under controlled conditions to introduce the amino group. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or acyl chlorides . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-2,2-dimethyl-1lambda6-thiane-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s amino and sulfur-containing groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
4-Amino-2,2-dimethyl-1lambda6-thiane-1,1-dione can be compared with similar compounds such as:
4-amino-2,6-dimethyl-1lambda6-thiane-1,1-dione: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical properties and reactivity.
4-(2-aminoethyl)-1lambda6-thiane-1,1-dione: This compound features an aminoethyl group, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H15NO2S |
---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
2,2-dimethyl-1,1-dioxothian-4-amine |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)5-6(8)3-4-11(7,9)10/h6H,3-5,8H2,1-2H3 |
InChI Key |
LUZLSDYWXYPARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCS1(=O)=O)N)C |
Origin of Product |
United States |
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